molecular formula C24H37N5O4 B14148213 Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate CAS No. 98072-26-5

Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate

Cat. No.: B14148213
CAS No.: 98072-26-5
M. Wt: 459.6 g/mol
InChI Key: STCBBMFHAJQVTA-VULFUBBASA-N
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Description

Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate is a synthetic organic compound with a complex structure It is characterized by the presence of an azido group, hydroxyl groups, and a carbazate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Introduction of the Azido Group: This can be achieved through nucleophilic substitution reactions where an appropriate leaving group is replaced by an azido group.

    Formation of the Carbazate Moiety: This involves the reaction of the intermediate with ethyl carbazate under controlled conditions.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone, often using oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the azido group can yield amines.

Scientific Research Applications

Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The carbazate moiety can interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Ethyl (17-azido-3beta,16alpha-dihydroxypregn-5-en-20-ylidene)carbazate can be compared with other similar compounds, such as:

    This compound analogs: Compounds with slight modifications in the structure, such as different substituents on the steroid backbone.

    Other Azido Steroids: Compounds with an azido group but different functional groups or steroid backbones.

    Other Carbazate Derivatives: Compounds with a carbazate moiety but different core structures.

Properties

CAS No.

98072-26-5

Molecular Formula

C24H37N5O4

Molecular Weight

459.6 g/mol

IUPAC Name

ethyl N-[(E)-1-(17-azido-3,16-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethylideneamino]carbamate

InChI

InChI=1S/C24H37N5O4/c1-5-33-21(32)27-26-14(2)24(28-29-25)20(31)13-19-17-7-6-15-12-16(30)8-10-22(15,3)18(17)9-11-23(19,24)4/h6,16-20,30-31H,5,7-13H2,1-4H3,(H,27,32)/b26-14+

InChI Key

STCBBMFHAJQVTA-VULFUBBASA-N

Isomeric SMILES

CCOC(=O)N/N=C(\C)/C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)N=[N+]=[N-]

Canonical SMILES

CCOC(=O)NN=C(C)C1(C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)N=[N+]=[N-]

Origin of Product

United States

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